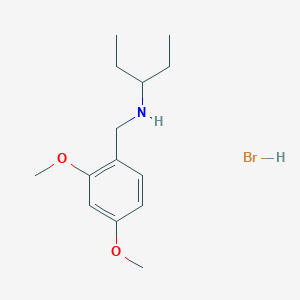

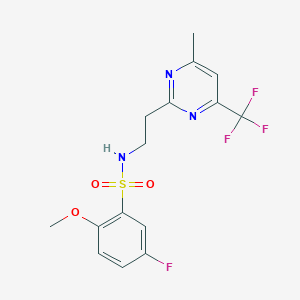

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone, often involves the use of 1,3-dipolar cycloaddition reactions. These reactions are efficient methods for constructing pyrrolidine rings, which are core structures in many bioactive molecules. For instance, stereospecific synthesis of pyrrolidines can be achieved via 1,3-dipolar cycloadditions to sugar-derived enones, showcasing the versatility and efficiency of this synthetic approach in producing enantiomerically pure pyrrolidines (Guillermo A Oliveira Udry et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using techniques such as X-ray diffraction (XRD) and infrared (IR) spectroscopy. These analyses provide detailed insights into the crystal and molecular structures, including inter- and intramolecular hydrogen bonds. A study on a similar pyrrolidine derivative revealed its triclinic crystal structure, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Z. G. Aliev et al., 2001).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The [3+2] cycloadditions with nonstabilized azomethine ylides are a key reaction type, leading to the formation of pyrrolidine rings with diverse substituents. This type of reaction demonstrates the compounds' versatility in synthesizing complex molecular architectures (V. Sosnovskikh et al., 2014).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and photoluminescence, are crucial for their application in various fields. For instance, conjugated polymers containing pyrrolidine units show significant photoluminescence, indicating their potential in electronic applications (T. Beyerlein & B. Tieke, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical entities and stability under various conditions, are essential for the practical application of pyrrolidine derivatives. The stereoselective synthesis and functionalization of these compounds are of particular interest, providing insights into their chemical diversity and potential as building blocks in organic synthesis (C. A. Carson & M. Kerr, 2005).

Scientific Research Applications

Asymmetric 1,3-Dipolar Cycloaddition

The asymmetric 1,3-dipolar cycloaddition reactions are crucial for synthesizing various bioactive molecules, including pyrrolidine-based compounds. This method allows for the efficient construction of complex molecules with high stereocontrol. For instance, the practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate in bioactive molecule synthesis, demonstrates the importance of these reactions in creating compounds with multiple stereocenters in a single step, highlighting the relevance of similar strategies to the compound of interest (Kotian, Lin, El-Kattan, & Chand, 2005).

Stereo- and Regioselective Cycloaddition

The stereo- and regioselective 1,3-dipolar cycloaddition reactions, such as those leading to the synthesis of spiro[cyclopropa[a]pyrrolizine-2,2'-indene] derivatives, offer an efficient pathway to biologically relevant compounds. These methodologies highlight the potential for synthesizing complex polycyclic compounds, possibly including derivatives related to "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone" with high selectivity and efficiency (Filatov, Wang, Khoroshilova, Lozovskiy, Larina, Boitsov, & Stepakov, 2019).

Organocatalytic Approaches

Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, underscores the role of catalysis in achieving high enantiopurity and structural diversity. This approach is pertinent to the synthesis of complex structures derived from or related to pyrrolidinyl ethanones, suggesting a pathway for creating diverse and biologically active derivatives of "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone" (Chen, Wei, Luo, Xiao, & Gong, 2009).

Cycloaddition with Cyclopropenones

The reactions of diphenylcyclopropenone with 1,3-dipoles, which lead to various heterocyclic compounds including pyrrolines and pyrroles, illustrate the versatility of cycloaddition reactions in constructing complex molecules. Such methodologies may offer insights into the synthesis or functionalization of compounds like "1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone," providing a foundation for exploring new chemical spaces (Lown, Maloney, & Dallas, 1970).

properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-22(23-14-13-20(15-23)25-16-17-11-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUHJFZPCAREKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)